![molecular formula C11H11ClOS B14441368 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene CAS No. 74851-97-1](/img/structure/B14441368.png)
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chlorine atom and a sulfanyl group attached to a benzene ring, along with a methoxybuta-1,3-dien-2-yl substituent. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-chloro-4-nitrobenzene and 3-methoxybuta-1,3-diene.
Formation of Sulfanyl Group: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amine, which is then converted to a thiol group using reagents like thiourea.
Coupling Reaction: The thiol group is then coupled with 3-methoxybuta-1,3-diene under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Addition Reactions: The diene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Diels-Alder Reaction: Dienophiles such as maleic anhydride under thermal conditions.
Major Products Formed
Phenolic Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The diene moiety can also participate in cycloaddition reactions, affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-methoxybenzene: Lacks the sulfanyl and diene groups, making it less reactive.
4-Chlorothiophenol: Contains a sulfanyl group but lacks the diene moiety.
1-Chloro-4-[(2-methoxyethyl)sulfanyl]benzene: Similar structure but with a different substituent on the sulfanyl group.
Uniqueness
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene is unique due to the presence of both a sulfanyl group and a diene moiety, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzene derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74851-97-1 |
|---|---|
Fórmula molecular |
C11H11ClOS |
Peso molecular |
226.72 g/mol |
Nombre IUPAC |
1-chloro-4-(3-methoxybuta-1,3-dien-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C11H11ClOS/c1-8(13-3)9(2)14-11-6-4-10(12)5-7-11/h4-7H,1-2H2,3H3 |
Clave InChI |
MUBILVNTAWLRCO-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)C(=C)SC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


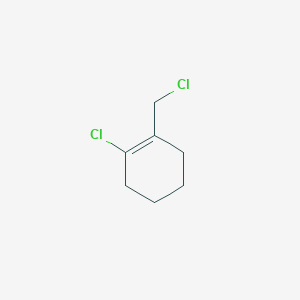


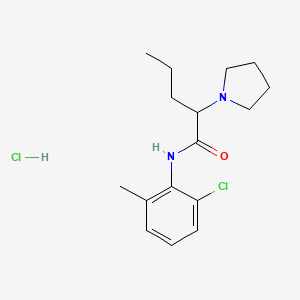
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
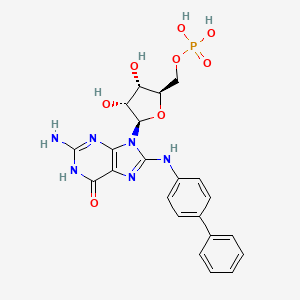

![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
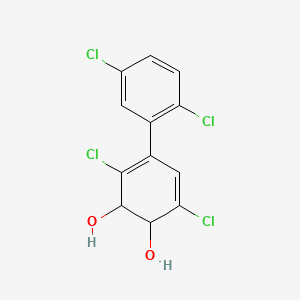
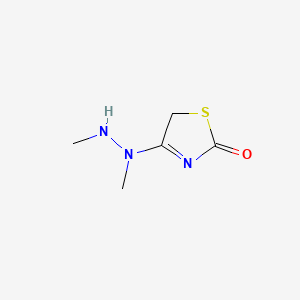
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)



